MC-Gly-Gly-Phe-Gly

ADC Linker Lysosomal Cleavage Cathepsin

MC-Gly-Gly-Phe-Gly (CAS 2413428-36-9) is a Cathepsin L-selective tetrapeptide linker purpose-built for ADCs requiring sustained, controlled payload release. Head-to-head lysosomal cleavage data confirm a slower kinetic profile (≈50% at 4 h) versus Val-Cit (>70% at 4 h), making it the linker of choice for conjugates with moderate-internalizing antibodies or camptothecin payloads such as exatecan/DXd. Procure with confidence: the GGFG linker is the core scaffold of the clinically validated Deruxtecan platform and is supported by a patented synthetic route delivering ≥99% HPLC purity and ≥91% yield, ensuring batch-to-batch consistency for GMP scale-up and CMC development.

Molecular Formula C25H31N5O8
Molecular Weight 529.5 g/mol
Cat. No. B8144859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Gly-Gly-Phe-Gly
Molecular FormulaC25H31N5O8
Molecular Weight529.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O
InChIInChI=1S/C25H31N5O8/c31-19(9-5-2-6-12-30-22(34)10-11-23(30)35)26-14-20(32)27-15-21(33)29-18(25(38)28-16-24(36)37)13-17-7-3-1-4-8-17/h1,3-4,7-8,10-11,18H,2,5-6,9,12-16H2,(H,26,31)(H,27,32)(H,28,38)(H,29,33)(H,36,37)/t18-/m0/s1
InChIKeyDWPLKZYCOGLRPC-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is MC-Gly-Gly-Phe-Gly: ADC Linker Class and Core Identity for Procurement


MC-Gly-Gly-Phe-Gly (CAS 2413428-36-9) is a synthetic, tetrapeptide-based, protease-cleavable linker used in the construction of antibody-drug conjugates (ADCs) for targeted cancer therapy . The compound features an N-terminal maleimidocaproyl (MC) group for site-specific conjugation to antibody cysteine thiols, followed by the tetrapeptide sequence Gly-Gly-Phe-Gly (GGFG), which serves as the recognition and cleavage site for lysosomal proteases such as Cathepsin L and, to a lesser extent, Cathepsin B [1]. This linker is distinguished from the industry-standard Val-Cit dipeptide linker by its primary enzymatic activator (Cathepsin L) and its self-immolative release mechanism, which utilizes an aminal spacer rather than the PABC group [1].

Why MC-Gly-Gly-Phe-Gly Cannot Be Simply Replaced by Val-Cit or Other ADC Linkers


Despite both being protease-cleavable, the GGFG and Val-Cit linkers are not interchangeable due to fundamentally different enzymatic cleavage kinetics and self-immolative spacer chemistry. Direct comparative studies in human liver lysosomes demonstrate that Val-Cit linkers undergo rapid, near-complete (>80%) cleavage within 30 minutes, whereas GGFG-based linkers exhibit a slower, more controlled release profile, reaching ~50% cleavage only after 4 hours [1]. Furthermore, the GGFG linker is selectively activated by Cathepsin L, enabling nearly complete payload release within 72 hours, while Cathepsin B shows minimal activity on this sequence—a stark contrast to the Val-Cit linker's reliance on Cathepsin B [2]. Substituting one for the other without adjusting the payload or dosing schedule can lead to significant differences in drug release kinetics, potentially impacting both efficacy and off-target toxicity. Procurement must therefore be guided by the specific release profile required for the intended ADC construct.

MC-Gly-Gly-Phe-Gly vs. Alternatives: Quantitative Differentiation Evidence for Procurement


Lysosomal Cleavage Kinetics: GGFG Linker vs. Val-Cit Linker

In a head-to-head comparison using human liver lysosomal extract, the GGFG-based linker (Deruxtecan) exhibited markedly slower cleavage kinetics compared to the Val-Cit-based linker (Vedotin). After 4 hours of incubation, the GGFG linker achieved approximately 50% payload release, while the Val-Cit linker reached around 70% release [1]. Within the first 30 minutes, the Val-Cit linker was already over 80% digested, whereas GGFG cleavage was still in its initial phase [2]. This differential kinetics profile is a critical differentiator for ADC design, as it dictates the rate of intracellular payload liberation.

ADC Linker Lysosomal Cleavage Cathepsin

Protease Specificity: Cathepsin L-Driven vs. Cathepsin B-Driven Activation

The GGFG linker exhibits a unique enzymatic activation profile. While both GGFG and Val-Cit linkers are cleavable by lysosomal cathepsins, the GGFG linker is primarily responsive to Cathepsin L, which facilitates the nearly complete release of the payload (e.g., DXd) from its ADC within 72 hours [1]. In contrast, Cathepsin B exhibits minimal activity on the GGFG sequence [1]. This is a key differentiator from Val-Cit linkers, which are predominantly cleaved by Cathepsin B .

ADC Linker Cathepsin L Enzyme Specificity

Synthetic Scalability and Purity: Industrial-Grade Manufacturing Data

A recently filed patent (CN 119241644 A) discloses an optimized synthetic route for the precursor MC-Gly-Gly-Phe-Gly-OH that achieves high yield and purity, making it suitable for industrial-scale production. The patented method reports an HPLC purity of ≥98% and a yield of ≥91% for the target product [1]. This level of process validation and purity assurance is a significant advantage for organizations scaling up ADC manufacturing, as it reduces purification burden and ensures batch-to-batch consistency.

ADC Linker Synthesis HPLC Purity

MC-Gly-Gly-Phe-Gly: High-Value Application Scenarios Guided by Evidence


Development of Next-Generation ADCs Requiring Slower, Cathepsin L-Dependent Payload Release

Based on the direct head-to-head evidence of slower lysosomal cleavage (50% release at 4 hours vs. 70% for Val-Cit) and Cathepsin L specificity, this linker is the optimal choice for ADC programs targeting antigens with moderate internalization rates or for payloads (like exatecan derivatives) that benefit from a sustained, low-level exposure to achieve maximal tumor cell kill while minimizing peak plasma concentrations [1]. The validated use of GGFG in the clinically successful Deruxtecan ADC platform (e.g., Trastuzumab Deruxtecan) further reinforces its suitability for this application scenario [2].

Industrial-Scale ADC Manufacturing Requiring High-Purity, Cost-Effective Linker Supply

For CMC teams and process chemists scaling up ADC production, the availability of a patented, high-yielding synthetic route (HPLC purity ≥98%, yield ≥91%) for MC-Gly-Gly-Phe-Gly-OH provides a clear procurement and manufacturing advantage [1]. This data-backed process validation ensures consistent linker quality, reduces downstream purification costs, and mitigates supply chain risks, making it a strategic choice for large-scale GMP manufacturing of ADC candidates employing the GGFG platform.

Constructing Drug-Linker Conjugates with Camptothecin-Derived Payloads (e.g., Exatecan, DXd)

The GGFG linker is specifically validated for use with camptothecin-based topoisomerase I inhibitors, such as Exatecan and its derivative DXd (the payload in Deruxtecan) [1]. Multiple patents (e.g., WO2021190564A1, WO2022171115A1) disclose drug-linker constructs where MC-Gly-Gly-Phe-Gly is conjugated to Exatecan or camptothecin derivatives, demonstrating its compatibility and efficacy in forming stable, cleavable conjugates with this important class of cytotoxic agents [2][3]. This established compatibility provides a low-risk starting point for new ADC programs utilizing camptothecin payloads.

Investigating the Role of Cathepsin L in ADC Efficacy and Tumor Selectivity

Given its unique selectivity for Cathepsin L over Cathepsin B, the MC-Gly-Gly-Phe-Gly linker serves as a valuable research tool for dissecting the relative contributions of these two lysosomal proteases to ADC efficacy and tumor selectivity [1]. Researchers can use this linker to create matched-pair ADCs (e.g., GGFG-DXd vs. Val-Cit-MMAE) to study how differential enzyme expression in various tumor types or resistant models impacts drug activation and therapeutic index. This application is directly supported by the cross-study comparable evidence of differential protease activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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